molecular formula C13H18N2O2 B7780025 3-Phenoxy-1-(piperazin-1-yl)propan-1-one

3-Phenoxy-1-(piperazin-1-yl)propan-1-one

Cat. No.: B7780025
M. Wt: 234.29 g/mol
InChI Key: YNPZXYYUXFHWNI-UHFFFAOYSA-N
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Description

3-Phenoxy-1-(piperazin-1-yl)propan-1-one is an organic compound that features a phenoxy group attached to a propanone backbone, which is further substituted with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 3-chloropropan-1-one with phenol to form 3-phenoxypropan-1-one. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Phenoxy-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and potentially alleviating symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is structurally similar but has an additional hydroxyl group on the propanone backbone.

    3-(4-(Substituted)-piperazin-1-yl)propan-1-one: These derivatives have various substituents on the piperazine ring, altering their chemical properties and biological activities.

Uniqueness

3-Phenoxy-1-(piperazin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

3-phenoxy-1-piperazin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPZXYYUXFHWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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